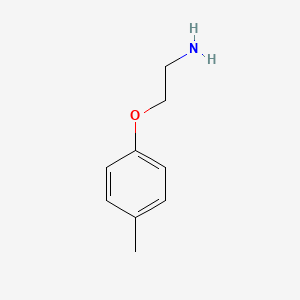

2-(4-Methylphenoxy)ethanamine

Description

Contextualization within the Phenoxyethylamine Compound Class

2-(4-Methylphenoxy)ethanamine belongs to the phenoxyethylamine class of compounds. This class is defined by a core structure featuring a phenoxy group—a phenyl ring bonded to an oxygen atom—which is connected to an ethylamine (B1201723) moiety. cymitquimica.com The parent compound, 2-phenoxyethylamine, is a colorless to pale yellow liquid that serves as a versatile building block in organic synthesis. cymitquimica.comtcichemicals.com

The phenoxyethylamine framework is recognized as a "privileged" structure in medicinal chemistry, meaning it is a molecular scaffold capable of binding to a variety of biological targets. mdpi.com The general structure imparts unique properties, with the amine group providing basicity and a site for further chemical reactions, while the phenoxy group influences the molecule's binding affinity and electronic properties. cymitquimica.com The parent compound, 2-phenoxyethylamine, is known to be an inhibitor of β-glucosidase and is associated with β-blocking and vasodilating properties. chemicalbook.com The versatility of the phenoxyethylamine scaffold allows for the synthesis of a wide array of derivatives with diverse biological activities, simply by modifying the substituents on the phenyl ring or the amine group. mdpi.comontosight.ai

Overview of Research Significance in Contemporary Organic and Medicinal Chemistry

The significance of this compound and its relatives lies in their utility as intermediates and structural motifs in both organic and medicinal chemistry.

In organic chemistry , these compounds are valuable building blocks for creating more complex molecules. For instance, derivatives like N,N-dimethyl-2-(4-methylphenoxy)ethylamine have been synthesized and used as cations in the formation of herbicidal ionic liquids (HILs). d-nb.info This application leverages the compound's structure to improve the efficacy and reduce the volatility of herbicides. The synthesis of such derivatives often involves established chemical transformations like the Williamson ether synthesis, followed by reactions at the amine group. d-nb.info Furthermore, related phenoxyethylamine structures are being explored in material science for the synthesis of novel materials, including liquid crystals and layered perovskites for optoelectronics. unige.it The amine group in similar structures can also act as a curing agent for epoxy resins, enhancing the thermal stability and mechanical strength of polymers.

In medicinal chemistry , the phenoxyethylamine scaffold is a key component in drug discovery and development. The structural similarity of these compounds to endogenous neurotransmitters allows them to interact with various biological targets. vulcanchem.com Research has shown that derivatives can interact with crucial receptors in the nervous system. For example, structural analogs have been investigated for their potential to modulate serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, suggesting applications in developing therapies for mood disorders. mdpi.com Other related compounds are precursors in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and dopamine agonists. vulcanchem.com Beyond neurology, the phenoxyethylamine moiety is found in cardiovascular drugs; the well-known β-blocker Carvedilol is synthesized using a related 2-(2-methylphenoxy)ethylamine (B181523) intermediate. Research has also explored derivatives as activators of specific potassium channels and as potential anticancer agents, highlighting the broad therapeutic potential of this chemical class. mdpi.com

Table 2: Research Applications of Phenoxyethylamine Derivatives

| Application Area | Example Derivative/Use | Research Focus |

|---|---|---|

| Medicinal Chemistry | Precursors for SNRIs and dopamine agonists vulcanchem.com | Developing treatments for neurological and mood disorders. vulcanchem.com |

| Intermediates for cardiovascular drugs (e.g., Carvedilol) | Synthesis of β-blockers and other cardiovascular agents. | |

| Potassium channel activators | Investigating influence on neuronal excitability and signaling. | |

| Organic/Agro-Chemistry | Cations for Herbicidal Ionic Liquids (HILs) d-nb.info | Improving herbicide efficacy and reducing environmental volatility. |

| Material Science | Synthesis of liquid crystals and perovskites unige.it | Development of advanced materials for electronics and sensors. |

Historical Perspective on Related Chemical Entities in Academic Inquiry

The study of compounds like this compound is built upon a long history of developments in organic chemistry. The journey began in the 19th century with the isolation and synthesis of simple organic molecules. A key milestone was the first synthesis of ethylamine, a fundamental aliphatic amine, which marked a significant period in the evolution of organic chemistry. justdial.com This era, driven by the work of pioneering European chemists, laid the foundation for understanding the structure and reactivity of amines. researchgate.net

As the field progressed, the focus expanded from simple molecules to more complex derivatives with potential industrial and pharmaceutical applications. justdial.com The combination of different functional groups, such as the ether linkage and the amine group seen in phenoxyethylamines, allowed for the creation of novel structures with specific properties. In the pharmaceutical sector, derivatives of simple amines became integral to the development of a vast range of medications. justdial.com The phenoxyethylamine scaffold emerged as a subject of academic and industrial inquiry as researchers began to appreciate its structural resemblance to biogenic amines and its potential to serve as a versatile template for drug design, a quest that continues in modern chemical research. vulcanchem.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5H,6-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRJHHZOBJGDIHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366548 | |

| Record name | 2-(4-methylphenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26583-58-4 | |

| Record name | 2-(4-methylphenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 4 Methylphenoxy Ethanamine

Established Synthetic Routes

The construction of 2-(4-Methylphenoxy)ethanamine is typically approached through a multi-step sequence, beginning with the formation of a key precursor, 2-(4-methylphenoxy)ethanol (B85395), followed by the introduction of the amine group.

The primary route to the essential precursor, 2-(4-methylphenoxy)ethanol, involves the reaction of 4-methylphenol (p-cresol) with ethylene (B1197577) oxide. This reaction is a specific example of ethoxylation, a process widely used to create phenoxyethanol (B1677644) structures. The reaction proceeds via a nucleophilic ring-opening of the strained epoxide ring of ethylene oxide by the phenoxide ion of p-cresol (B1678582).

To facilitate the reaction, p-cresol is first deprotonated with a base, typically an alkali metal hydroxide (B78521) like potassium hydroxide (KOH), to form the more nucleophilic potassium 4-methylphenoxide. The reaction is then carried out by bubbling ethylene oxide gas through the phenoxide solution or by reacting it in an autoclave under pressure. The process is generally performed at elevated temperatures, often in the range of 130-240°C. The reaction preferentially forms the mono-ethoxylated product, 2-(4-methylphenoxy)ethanol, especially when the stoichiometry is controlled. However, further reaction of the resulting alcohol with ethylene oxide can lead to the formation of poly(ethylene glycol) ethers.

Table 1: Key Reactants in Precursor Synthesis

| Compound Name | Role | Molecular Formula |

|---|---|---|

| 4-Methylphenol (p-Cresol) | Starting Material | C₇H₈O |

| Ethylene Oxide | Ethoxylating Agent | C₂H₄O |

| Potassium Hydroxide | Catalyst (Base) | KOH |

With the precursor 2-(4-methylphenoxy)ethanol in hand, the next critical step is the conversion of the terminal hydroxyl group into a primary amine. Two principal strategies are commonly employed for this transformation: the Gabriel synthesis and reductive amination.

Gabriel Synthesis: This classic method provides a clean route to primary amines while avoiding the over-alkylation often seen with direct amination using ammonia. wikipedia.orgmasterorganicchemistry.com The process involves three main steps:

Conversion to an Alkyl Halide: The hydroxyl group of 2-(4-methylphenoxy)ethanol is first converted into a better leaving group, typically a halide (e.g., bromide or chloride), by reacting it with reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂). This yields 1-(2-bromoethoxy)-4-methylbenzene.

Nucleophilic Substitution: The resulting alkyl halide is then treated with potassium phthalimide (B116566). The phthalimide anion acts as a protected source of ammonia, performing an Sₙ2 reaction to displace the halide and form N-[2-(4-methylphenoxy)ethyl]phthalimide. wikipedia.org

Deprotection: The final step involves the cleavage of the phthalimide group to release the primary amine. This is most commonly achieved by heating with hydrazine (B178648) (N₂H₄) in a process known as the Ing-Manske procedure, which precipitates phthalhydrazide (B32825) and liberates the desired this compound. wikipedia.org Alternatively, acidic or basic hydrolysis can be used. masterorganicchemistry.comyoutube.com

Reductive Amination: This versatile one-pot method converts a carbonyl group to an amine. organic-chemistry.org For its application here, the precursor alcohol must first be oxidized to an aldehyde.

Oxidation: 2-(4-methylphenoxy)ethanol is oxidized to (4-methylphenoxy)acetaldehyde (B3055915) using a suitable oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

Imine Formation and Reduction: The aldehyde is then reacted with an amine source, such as ammonia, to form an intermediate imine. This imine is reduced in situ to the corresponding amine using a selective reducing agent. Common reagents for this step include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to reduce the imine without affecting the starting aldehyde. organic-chemistry.org

Optimizing the synthesis of this compound involves fine-tuning the conditions for each step to maximize yield and purity while minimizing side reactions.

For the precursor synthesis (ethoxylation) , key variables include temperature, pressure, and catalyst concentration. Industrial processes have shifted towards continuous reactors to improve productivity over traditional semi-batch systems. researchgate.net The choice of catalyst and control over the stoichiometry of ethylene oxide are crucial to prevent the formation of higher-order ethoxylation products. mdpi.com

In the Gabriel synthesis , optimization focuses on the efficiency of the Sₙ2 reaction and the final deprotection step. The choice of solvent for the alkylation step is important; polar aprotic solvents like DMF can accelerate Sₙ2 reactions. The hydrazinolysis step is often preferred over acid or base hydrolysis because it proceeds under milder conditions, which can be critical for preventing cleavage of the phenoxy ether linkage. wikipedia.org

For reductive amination , optimization is well-studied. The choice of reducing agent is paramount; sodium triacetoxyborohydride (STAB) is often favored as it is less toxic than its cyanoborohydride counterpart and can be used in a wider range of solvents. tdl.org The pH of the reaction medium is critical for imine formation, which is typically favored under weakly acidic conditions. Biocatalytic approaches using amine dehydrogenases (AmDHs) have emerged as a green alternative, offering high chemo- and stereoselectivity under mild conditions (e.g., aqueous buffer, room temperature). nih.gov Optimization in these systems involves adjusting substrate and enzyme concentrations, pH, and temperature to maximize conversion rates. nih.gov

Table 2: Comparison of Amination Route Parameters

| Synthetic Route | Key Reagents | Common Solvents | Typical Conditions | Optimization Focus |

|---|---|---|---|---|

| Gabriel Synthesis | PBr₃, Potassium Phthalimide, Hydrazine | DMF, Ethanol | Stepwise; Heating | Choice of deprotection reagent; Solvent for Sₙ2 |

| Reductive Amination | PCC, Ammonia, NaBH(OAc)₃ | Dichloromethane, Methanol | One-pot (amination/reduction) | pH control; Choice of reducing agent; Catalyst |

Derivatization Strategies for Structural Modification

Once synthesized, this compound can be structurally modified at two primary locations: the phenoxy ring and the ethanamine side chain.

The aromatic ring of this compound is amenable to electrophilic aromatic substitution (SₑAr). The existing substituents—the methyl group and the alkoxy group of the ether—are both electron-donating and act as ortho-, para-directing groups. libretexts.org This directing effect concentrates electron density at the positions ortho and para to each group, making these sites susceptible to attack by electrophiles.

Common electrophilic substitution reactions include:

Halogenation: Introducing a halogen (e.g., Br, Cl) onto the ring can be achieved using reagents like Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). wikipedia.orgmasterorganicchemistry.com The substitution would be directed to the positions ortho to the activating alkoxy group.

Nitration: The introduction of a nitro group (-NO₂) is typically accomplished with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the active electrophile. wikipedia.org A patent describing the nitration of a similar structure, 2-(4-Methylphenoxy)-4-nitrotrifluoromethanesulfonanilide, demonstrates the feasibility of this transformation. google.com

Friedel-Crafts Reactions: Alkylation or acylation of the ring can be performed, although the presence of the basic amine group can complicate these reactions by coordinating with the Lewis acid catalyst. It is often necessary to protect the amine (e.g., as an amide) before carrying out a Friedel-Crafts reaction.

Another strategy involves the functionalization of the benzylic methyl group via free-radical halogenation. Using reagents like N-bromosuccinimide (NBS) with a radical initiator, a halogen can be selectively introduced onto the methyl group, creating a reactive handle for further modifications. google.comgoogle.com

The primary amine of the ethanamine side chain is a versatile functional group that can undergo numerous transformations.

N-Alkylation: The amine can be alkylated to form secondary or tertiary amines. wikipedia.org This is typically done by reacting it with alkyl halides. To avoid over-alkylation, reductive amination can be employed again, this time reacting this compound with an aldehyde or ketone in the presence of a reducing agent. An alternative, greener approach involves the "borrowing hydrogen" strategy, where alcohols are used as alkylating agents in the presence of a suitable metal catalyst. nih.gov The synthesis of N-Ethyl-N-[2-(4-methylphenoxy)ethyl]amine has been reported via the reduction of the corresponding N-acetyl derivative with lithium aluminum hydride (LiAlH₄), demonstrating a route to secondary amines. prepchem.com

N-Acylation: The primary amine readily reacts with acylating agents such as acid chlorides or anhydrides to form stable amide derivatives. This reaction is often performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. The formation of N-[2-(4-methylphenoxy)ethyl]acetamide is a key intermediate in one of the synthetic routes to N-ethylated derivatives. prepchem.com

Table 3: Compound Names Mentioned in Article

| Compound Name |

|---|

| 1-(2-bromoethoxy)-4-methylbenzene |

| This compound |

| 2-(4-Methylphenoxy)ethanol |

| (4-methylphenoxy)acetaldehyde |

| 4-Methylphenol |

| Ethylene Oxide |

| N-[2-(4-methylphenoxy)ethyl]acetamide |

| N-[2-(4-methylphenoxy)ethyl]phthalimide |

| N-Ethyl-N-[2-(4-methylphenoxy)ethyl]amine |

| Phthalhydrazide |

| Potassium 4-methylphenoxide |

| Potassium Hydroxide |

Chiral Synthesis and Enantiomeric Resolution Techniques

The preparation of single enantiomers of chiral amines like this compound can be approached through two primary strategies: direct asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis:

Direct asymmetric synthesis aims to create a specific enantiomer from achiral starting materials by employing chiral catalysts, reagents, or auxiliaries. sigmaaldrich.com While specific examples for the asymmetric synthesis of this compound are not extensively documented, established methods for analogous 2-arylethylamines can be applied. One common approach involves the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. After the desired chirality is established, the auxiliary is removed.

Another powerful technique is asymmetric catalysis, where a small amount of a chiral catalyst, often a transition metal complex with a chiral ligand, is used to produce a large quantity of the desired enantiomer.

Enantiomeric Resolution:

A more traditional and widely practiced method for obtaining enantiomerically pure amines is the resolution of a racemic mixture. This technique relies on the separation of enantiomers by converting them into diastereomers, which have different physical properties and can be separated by conventional methods like crystallization or chromatography. libretexts.org

For a basic compound like this compound, a common and effective resolution strategy is the formation of diastereomeric salts with a chiral acid. Chiral acids such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid are frequently used for this purpose. libretexts.orglibretexts.org The process involves reacting the racemic amine with an enantiomerically pure chiral acid. This reaction produces a mixture of two diastereomeric salts. Due to their different spatial arrangements, these diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. libretexts.orglibretexts.org Once the diastereomeric salts are separated, the desired enantiomer of the amine can be recovered by treatment with a base to neutralize the acid.

The choice of the resolving agent and the crystallization solvent are critical parameters that need to be optimized to achieve efficient separation. ccspublishing.org.cn Derivatives of tartaric acid, such as O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA) and O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA), have been shown to be effective resolving agents for various amines. nih.gov

Table 1: Common Chiral Acids for Resolution of Racemic Amines

| Chiral Acid | Structure |

| (+)-Tartaric Acid | HOOC-CH(OH)-CH(OH)-COOH |

| (-)-Mandelic Acid | C6H5-CH(OH)-COOH |

| (+)-Camphor-10-sulfonic Acid | C10H15O-SO3H |

| O,O'-Dibenzoyl-(2R,3R)-tartaric acid | C6H5CO-O-CH(COOH)-CH(COOH)-O-COC6H5 |

This table presents examples of chiral acids commonly employed for the resolution of racemic amines through the formation of diastereomeric salts.

Advanced Synthetic Approaches

Modern organic synthesis has seen the development of powerful new methods that offer greater efficiency and versatility. These advanced approaches are highly relevant for the synthesis of this compound and its derivatives.

Metal-Catalyzed Reactions in Phenoxyethylamine Synthesis

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom bonds. For the synthesis of phenoxyethylamine derivatives, palladium-catalyzed reactions are particularly noteworthy. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction of amines with aryl halides or triflates, is a powerful tool for the formation of C-N bonds. orgsyn.org This methodology could be applied to the synthesis of precursors to this compound or its analogues by coupling an appropriate amine with an aryl halide. The reaction typically employs a palladium catalyst in the presence of a phosphine (B1218219) ligand and a base. orgsyn.org

The versatility of palladium catalysis allows for a broad range of substrates to be used, enabling the synthesis of a diverse array of arylamines under relatively mild conditions. orgsyn.org While direct palladium-catalyzed synthesis of this compound itself might not be the most common route, these methods are invaluable for creating structural analogues with varied substitution patterns on the aromatic ring.

Combinatorial Synthesis Methodologies for Library Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of structurally related compounds, known as chemical libraries. imperial.ac.uk These libraries are instrumental in drug discovery and materials science for screening and identifying compounds with desired properties. The generation of a library of this compound derivatives would allow for the systematic exploration of structure-activity relationships.

Two primary strategies in combinatorial synthesis are parallel synthesis and split-and-pool (or split-and-mix) synthesis. imperial.ac.uk

Parallel Synthesis: In this approach, a series of individual compounds are synthesized in separate reaction vessels. This method is straightforward and allows for the unambiguous identification of each compound.

Split-and-Pool Synthesis: This technique allows for the creation of much larger libraries. A solid support (e.g., resin beads) is divided into multiple portions, each of which is reacted with a different building block. The portions are then combined (pooled), mixed, and then split again for the next reaction step with a new set of building blocks. This process is repeated, leading to a library where each bead contains a single, unique compound. nih.gov

To generate a combinatorial library based on the this compound scaffold, one could envision varying the substituents on the phenoxy ring or modifying the ethylamine (B1201723) side chain. For example, a library could be constructed by reacting a set of substituted phenols with a protected 2-aminoethanol derivative, followed by deprotection and further functionalization of the amine group.

Table 2: Components for a Combinatorial Library of 2-(Phenoxy)ethanamine Derivatives

| Scaffold | Building Block 1 (Substituted Phenols) | Building Block 2 (Amine Modifiers) |

| 2-(Phenoxy)ethanamine | 4-Chlorophenol | Acetyl chloride |

| 4-Methoxyphenol | Benzoyl chloride | |

| 3-Fluorophenol | Isopropyl isocyanate | |

| 4-Nitrophenol | Methyl iodide (for quaternization) |

This table illustrates a hypothetical combinatorial library design based on the 2-(phenoxy)ethanamine scaffold, showcasing the potential for structural diversity by varying substituents on the aromatic ring and modifying the amine functionality.

The application of these advanced synthetic and combinatorial methodologies holds significant promise for the exploration of the chemical space around this compound, facilitating the discovery of new compounds with potentially valuable biological or material properties.

Spectroscopic Characterization Methodologies in Academic Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For 2-(4-Methylphenoxy)ethanamine, five distinct proton signals are predicted. The aromatic region is expected to show a characteristic AA'BB' system for the 1,4-disubstituted benzene (B151609) ring. The aliphatic chain would present two triplets, indicative of the adjacent methylene (B1212753) groups. The amine protons typically appear as a broad singlet due to rapid chemical exchange and quadrupole broadening from the nitrogen atom.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Ar-H (ortho to -OCH₂) | 6.80 - 6.90 | Doublet (d) | 2H |

| Ar-H (ortho to -CH₃) | 7.05 - 7.15 | Doublet (d) | 2H |

| O-CH₂-CH₂-NH₂ | 3.95 - 4.05 | Triplet (t) | 2H |

| O-CH₂-CH₂-NH₂ | 3.00 - 3.10 | Triplet (t) | 2H |

| Ar-CH₃ | 2.25 - 2.35 | Singlet (s) | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy identifies all unique carbon environments in a molecule. Due to the molecule's symmetry, eight distinct carbon signals are predicted for this compound. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen) and the aromatic system.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Quaternary Ar-C (C-O) | 156.0 - 157.0 |

| Quaternary Ar-C (C-CH₃) | 130.0 - 131.0 |

| Ar-CH (ortho to -CH₃) | 129.5 - 130.5 |

| Ar-CH (ortho to -OCH₂) | 114.0 - 115.0 |

| O-CH₂-CH₂-NH₂ | 67.0 - 68.0 |

| O-CH₂-CH₂-NH₂ | 41.0 - 42.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. A key cross-peak would be observed between the signals assigned to the O-CH₂- protons (δ ~4.0 ppm) and the -CH₂-N protons (δ ~3.05 ppm), confirming their adjacency in the ethylamine (B1201723) chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton assignments in the ¹H NMR spectrum to the carbon assignments in the ¹³C NMR spectrum (e.g., linking the signal at δ ~2.3 ppm to the methyl carbon at δ ~20.5 ppm).

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds. It is an effective tool for identifying the functional groups present.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3400 (two bands) | Medium |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2850 - 2960 | Strong |

| N-H Bend (Scissoring) | Primary Amine | 1590 - 1650 | Medium |

| C=C Stretch | Aromatic Ring | 1500 & 1600 | Medium |

| C-O Stretch | Aryl-Alkyl Ether | 1230 - 1270 (asymmetric) | Strong |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to confirm the molecular weight and deduce structural features from the fragmentation pattern. The molecular formula of this compound is C₉H₁₃NO, with a molecular weight of 151.21 g/mol .

The primary fragmentation pathway for aliphatic amines is alpha-cleavage. In this molecule, the bond between the two methylene carbons is expected to cleave, leading to the formation of a stable [CH₂NH₂]⁺ fragment. This fragment is often the most abundant ion (the base peak) in the spectra of primary ethylamines.

Predicted Major Fragment Ions in Mass Spectrum

| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 151 | [C₉H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 121 | [C₈H₉O]⁺ | Loss of •CH₂NH₂ radical |

| 107 | [C₇H₇O]⁺ | Loss of CH₂ from m/z 121 |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

Should this compound be successfully grown as a single crystal suitable for X-ray diffraction, this technique would provide the most definitive structural information in the solid state. X-ray crystallography would precisely determine:

Molecular Geometry: Accurate bond lengths (e.g., C-O, C-N, C-C) and bond angles, confirming the connectivity and geometry of the phenoxy and ethylamine moieties.

Conformation: The torsional angles defining the three-dimensional arrangement of the molecule, particularly the orientation of the ethylamine side chain relative to the plane of the aromatic ring.

Intermolecular Interactions: The crystal packing arrangement would reveal how molecules interact with each other in the solid state. This would include detailed information on hydrogen bonding networks, where the amine group (-NH₂) would act as a hydrogen bond donor, potentially interacting with the oxygen or nitrogen atoms of neighboring molecules.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic properties that govern a molecule's stability and reactivity. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in providing a detailed picture of the electronic landscape of 2-(4-Methylphenoxy)ethanamine.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net Functionals like B3LYP are commonly employed to optimize molecular geometry and compute a range of electronic descriptors. jmaterenvironsci.comnih.govepstem.net For this compound, DFT calculations can elucidate its reactivity through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The energy of the HOMO is related to the molecule's capacity to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. Theoretical reactivity indices derived from DFT can offer a powerful tool for the semiquantitative study of organic reactivity. mdpi.com Furthermore, DFT can be used to simulate spectroscopic properties, such as infrared (IR) vibration frequencies, which can be compared with experimental data for validation. epstem.net

Table 1: Illustrative Electronic Properties of this compound via DFT (Note: The following values are representative examples of parameters generated by DFT calculations and are for illustrative purposes only.)

| Parameter | Description | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 1.2 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 7.7 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 2.1 D |

| Electronegativity (χ) | Measure of the ability to attract electrons | 2.65 eV |

| Chemical Hardness (η) | Measure of resistance to change in electron distribution | 3.85 eV |

The Hartree-Fock (HF) method is another foundational ab initio approach used to approximate the Schrödinger equation for a multi-electron system. arxiv.org While generally considered less accurate than modern DFT methods for many applications due to its neglect of electron correlation, HF is a crucial building block for more advanced computational techniques. arxiv.org It is particularly useful for providing a reasonable description of the ground state of molecular systems. arxiv.org

HF calculations are often used to obtain optimized molecular geometries and to compute various electronic properties. researchgate.netresearchgate.net One important application is the calculation of the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov This is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions are key. nih.gov For this compound, an MEP analysis would identify the electronegative oxygen and nitrogen atoms as sites susceptible to electrophilic attack.

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov This technique allows researchers to explore the conformational space of a molecule, which is the full range of three-dimensional shapes it can adopt by rotating around its single bonds. nih.govresearchgate.net

For a flexible molecule like this compound, MD simulations can reveal its preferred conformations and the energy barriers between them. The simulation tracks the trajectory of each atom based on a defined force field, providing a dynamic picture of the molecule's behavior. nih.gov The resulting "conformational landscape" can identify the most stable, low-energy structures that the molecule is likely to adopt under specific conditions. nih.govresearchgate.net This information is critical for understanding how the molecule's shape influences its interactions with other molecules, such as receptors or enzymes.

In Silico Approaches for Predicting Chemical Behavior and Interactions

In silico methods encompass a broad range of computational tools used to predict the properties, behavior, and interactions of chemical compounds. nih.gov These approaches are vital in fields like drug discovery and toxicology for screening compounds before they are synthesized, saving time and resources. nih.govkpi.ua

Using the structural and electronic data generated from quantum chemical calculations, in silico models can predict various characteristics of this compound. Quantitative Structure-Activity Relationship (QSAR) models, for instance, correlate calculated molecular descriptors with experimental activity or properties. Molecular docking is another powerful in silico technique that predicts the preferred orientation of one molecule when bound to a second, such as a drug candidate binding to a protein target. nih.gov These simulations can estimate the binding affinity and identify key interactions, providing insights into the molecule's potential biological activity. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Biological Activity and Pharmacological Investigations

In Vitro Biological Screening Methodologies

Initial assessment of the biological effects of 2-(4-Methylphenoxy)ethanamine would be conducted using a variety of in vitro techniques. These methods allow for rapid and high-throughput screening to identify potential areas of biological activity.

Cell-Based Assays for Biological Response Profiling

Cell-based assays are fundamental in determining the physiological relevance of a compound's activity. elsevierpure.comnih.gov These assays utilize living cells to assess a compound's effects on cellular processes such as proliferation, viability, and cytotoxicity. elsevierpure.comnih.gov For this compound, a panel of cell lines representing different tissues and disease states would be employed to create a biological response profile. This could include cancer cell lines to test for anti-proliferative effects, neuronal cell lines to assess neuroactivity, and primary cells to understand its impact on normal cellular function.

Table 1: Representative Cell-Based Assays for this compound Profiling

| Assay Type | Principle | Endpoint Measured | Potential Implication |

| MTT/XTT Assay | Measures mitochondrial dehydrogenase activity in viable cells. | Cell viability and proliferation. | General cytotoxicity or cytostatic effects. |

| Apoptosis Assay | Detects markers of programmed cell death (e.g., caspase activity, Annexin V staining). | Induction of apoptosis. | Potential as an anti-cancer agent. |

| Reporter Gene Assay | Measures the activity of a specific signaling pathway by linking it to the expression of a reporter protein. | Pathway activation or inhibition. | Identification of specific molecular targets. |

| High-Content Imaging | Automated microscopy and image analysis to quantify multiple cellular parameters simultaneously. | Changes in cell morphology, protein localization, etc. | Broad phenotypic screening. |

Enzyme Inhibition Studies (e.g., CYP2A6, CYP1A2, Lycopene (B16060) Cyclase)

The interaction of this compound with specific enzymes is a critical aspect of its pharmacological profile. Of particular interest are the cytochrome P450 (CYP) enzymes, which are central to drug metabolism. Inhibition of these enzymes can lead to significant drug-drug interactions.

CYP2A6 and CYP1A2: These are important drug-metabolizing enzymes. Assays using human liver microsomes or recombinant CYP enzymes would be used to determine if this compound inhibits their activity. The IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, would be determined.

Lycopene Cyclase: While less common in general pharmacological screening, inhibition of enzymes like lycopene cyclase could be investigated if there is a rationale to suggest activity in specific pathways, such as carotenoid biosynthesis, which could have implications in certain diseases.

Table 2: Enzyme Inhibition Profile for this compound

| Enzyme Target | Assay Method | Key Parameter | Significance |

| CYP2A6 | Fluorometric or LC-MS based assay with a specific substrate (e.g., coumarin). | IC50 | Potential for drug interactions. |

| CYP1A2 | Fluorometric or LC-MS based assay with a specific substrate (e.g., phenacetin). | IC50 | Potential for drug interactions. |

| Lycopene Cyclase | Spectrophotometric or HPLC-based assay measuring substrate conversion. | IC50 | Indication of activity in specific metabolic pathways. |

Receptor Binding Assays (e.g., Potassium Channels, Trace Amine Receptors, Serotonin (B10506) Receptors, Norepinephrine Transporter)

To identify potential molecular targets, receptor binding assays are employed. These assays measure the affinity of a compound for a specific receptor. A broad panel of receptors would be screened to identify any significant binding interactions for this compound.

Potassium Channels: These channels are crucial for regulating neuronal excitability and cardiovascular function. mdpi.com Binding to these channels could suggest potential effects on these systems.

Trace Amine Receptors: As a phenoxyethanamine , this compound has structural similarities to trace amines, making these receptors a logical target for investigation.

Serotonin and Norepinephrine Transporters: These transporters are key targets for antidepressant and anxiolytic drugs. drugbank.com Inhibition of these transporters by this compound could indicate potential psychoactive properties.

Table 3: Receptor Binding Affinity for this compound

| Receptor/Transporter Target | Assay Type | Parameter Measured | Potential Therapeutic Area |

| Potassium Channels (e.g., hERG) | Radioligand binding or electrophysiology. | Ki or IC50 | Neurology, Cardiology. |

| Trace Amine-Associated Receptor 1 (TAAR1) | Radioligand binding assay. | Ki | Psychiatry, Neurology. |

| Serotonin Transporter (SERT) | Radioligand binding assay. | Ki | Psychiatry. |

| Norepinephrine Transporter (NET) | Radioligand binding assay. | Ki | Psychiatry. |

Mechanistic Studies of Biological Interactions

Following the identification of biological activity in initial screenings, more in-depth mechanistic studies are conducted to understand how this compound exerts its effects at a molecular level.

Investigation of Specific Molecular Targets and Binding Mechanisms

Once a specific molecular target is identified, further studies are necessary to characterize the binding interaction. This involves determining the binding affinity (Kd), the kinetics of binding (on- and off-rates), and the nature of the interaction (e.g., competitive, non-competitive, or allosteric). Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide detailed information on the thermodynamics and kinetics of the binding event.

Elucidation of Signaling Pathway Modulations (e.g., neuronal excitability, pain perception)

Understanding the downstream consequences of the interaction between this compound and its molecular target is crucial. This involves investigating its effects on intracellular signaling pathways. For instance, if the compound binds to a G-protein coupled receptor (GPCR), subsequent studies would measure changes in second messengers like cAMP or intracellular calcium.

Neuronal Excitability: If the compound interacts with ion channels or neurotransmitter receptors, its effect on neuronal firing rates and action potential characteristics would be examined using techniques like patch-clamp electrophysiology in cultured neurons.

Pain Perception: Should the compound show activity at targets involved in nociception (e.g., opioid receptors, specific ion channels), its potential to modulate pain signaling pathways would be investigated. merckmillipore.com This could involve measuring the release of pain-related neurotransmitters or assessing the activation of key signaling molecules in pain-processing regions of the nervous system. merckmillipore.com

Targeted Biological Applications and Therapeutic Potential

While direct and extensive research on the specific biological activities of this compound is limited in publicly accessible scientific literature, its core structure forms a key component of various more complex derivatives. These derivatives have been the subject of diverse pharmacological investigations, revealing a range of biological activities. This section explores the research conducted on these related compounds, categorized by their potential therapeutic applications. It is crucial to note that the findings described below pertain to these derivatives and are not directly attributable to the parent compound, this compound.

Anticancer Research and Cytotoxicity Studies

The phenoxyethanamine scaffold is a structural feature in some molecules investigated for their potential in oncology. Research has primarily focused on derivatives, such as N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine HCl (also known as DPPE), which has been studied for its ability to enhance the effects of existing chemotherapy drugs.

DPPE, an intracellular histamine (B1213489) antagonist, has shown potential as a chemopotentiating agent in clinical trials for breast and prostate cancer. nih.gov In vitro studies in human colon cancer cells suggested that DPPE's enhancement of the cytotoxicity of drugs like paclitaxel, doxorubicin, and vinblastine (B1199706) is linked to the inhibition of the P-glycoprotein (P-gp) pump, a protein that can expel anticancer drugs from cells. nih.gov

Further investigations into its mechanism revealed that DPPE interacts with cytochrome P450 enzymes, which are involved in metabolizing many antineoplastic agents. nih.gov Specifically, DPPE was found to bind to and be metabolized by several P450 isozymes, including CYP2D6, CYP3A4, and CYP1A1. nih.gov It also inhibited the activity of CYP3A4, an enzyme highly expressed in some malignant tissues. nih.gov This dual action—inhibiting drug efflux pumps and metabolic enzymes—is a postulated mechanism for its ability to increase the efficacy of other cancer therapies. nih.gov

Table 1: Investigated Effects of DPPE on Cytochrome P450 Isozymes

| Isozyme | Interaction with DPPE | Effect on Histamine (HA) Binding |

| CYP1A1 | Binds to and is metabolized by | Inhibited HA binding (IC50 = 135 µM) |

| CYP2B6 | No significant binding or metabolism | No effect on HA binding |

| CYP2D6 | Binds to and is metabolized by | Inhibited HA binding (IC50 = 4 µM) |

| CYP3A4 | Binds to and is metabolized by | Stimulated HA binding (EC50 = 155 µM) |

Data sourced from a study on the interactions of DPPE at cytochrome P450 isozymes. nih.gov

Neurobiological Investigations and Potential Neuroprotective Effects

The neurobiological effects of phenoxyethanamine derivatives have also been a subject of research, particularly focusing on their interaction with the central nervous system. The derivative N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE) was investigated for its effects on the permeability of the blood-brain barrier (BBB).

In a study using male Wistar rats, intravenous administration of DPPE was found to induce a dose-dependent increase in the extravasation of albumin in various brain regions, including the hippocampus, striatum, cerebellum, and parietal cortex. nih.gov This effect suggests an increased permeability of the BBB. The study concluded that DPPE-induced changes support a role for histamine as an intracellular messenger in regulating the characteristics of the BBB. nih.gov However, the same study noted that DPPE treatment did not prevent the BBB permeability changes induced by cerebral ischemia-reperfusion. nih.gov

While these findings highlight the potential for this class of compounds to modulate the BBB, research into direct neuroprotective effects remains an area for further exploration. General studies on substituted phenyl-ethylamine derivatives have shown they can possess neurological activity and may be effective in reversing memory deficits in animal models, though these studies did not specifically test this compound. ijpsr.com

Antimicrobial Research Applications

The structural motif of this compound is present in more complex molecules that have been synthesized and evaluated for their antimicrobial properties. These studies explore how modifying the basic structure can lead to compounds with activity against various bacterial and fungal strains.

For example, a study focused on new acylthiourea derivatives of 2-((4-ethylphenoxy)methyl)benzoic acid, which shares a similar phenoxy-alkyl core. researchgate.net These compounds were tested against a panel of microbes and showed activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The research indicated that the level of antimicrobial activity was dependent on the type and position of substituents on the molecule. researchgate.net Specifically, electron-donating groups like methyl and ethyl favored activity against Gram-positive and fungal strains, while iodine and nitro substituents enhanced activity against Gram-negative bacteria. researchgate.net

Another area of research involves 1,3-bis(aryloxy)propan-2-amines, which also contain a core phenoxy structure. Certain compounds in this class have demonstrated antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, Enterococcus faecalis, and Streptococcus pyogenes, including methicillin-resistant S. aureus (MRSA) strains.

Table 2: Antimicrobial Activity of Selected 2-((4-ethylphenoxy)methyl)benzoylthiourea Derivatives

| Microbial Type | General Finding | Favored Substituents |

| Gram-positive bacteria | Active at low concentrations | Electron-donating (e.g., methyl, ethyl) |

| Gram-negative bacteria | Active at low concentrations | Iodine, Nitro |

| Fungi | Active at low concentrations | Electron-donating (e.g., methyl, ethyl) |

This table summarizes general structure-activity relationship trends observed in the study. researchgate.net

Herbicidal Activity and Plant Physiological Regulation

The aryloxyphenoxypropionate chemical class, which includes structures related to this compound, is well-established in the development of herbicides. These herbicides typically act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses, which is essential for fatty acid synthesis, thereby disrupting plant growth.

Research has focused on creating novel derivatives to improve efficacy and overcome weed resistance. For instance, new 2-(4-aryloxyphenoxy)propionamide derivatives have been synthesized and tested for their herbicidal activity. jocpr.com In preliminary bioassays, these compounds demonstrated herbicidal effects on weeds like crabgrass and barnyard grass. jocpr.comjlu.edu.cn The synthesis often starts from a core structure like (R)-(+)-2-(4-hydroxyphenoxy)propanoic acid, which is then modified. jocpr.com

The mode of action for this class of herbicides is generally linked to the disruption of critical plant processes. While not directly studied for this compound, related phenoxy herbicides are known to affect plant metabolism and growth regulation. The primary target, ACCase, is crucial for producing the building blocks for cell membranes in grasses. Inhibition of this enzyme leads to a cessation of growth and eventual death of the susceptible weed.

Osteoclast Differentiation Inhibition Studies

There is no available research directly linking this compound to the inhibition of osteoclast differentiation. Osteoclasts are cells responsible for bone resorption, and their overactivity contributes to diseases like osteoporosis. Research in this field is focused on identifying compounds that can suppress osteoclastogenesis (the formation of osteoclasts).

Studies have identified various natural and synthetic compounds that can inhibit this process, but none are structurally related to this compound in the reviewed literature. For example, compounds such as Peiminine, Gamabufotalin, and (R)-TEMOSPho have been shown to suppress the RANKL-induced signaling pathways that are crucial for osteoclast formation and function. frontiersin.orgfrontiersin.orgnih.gov These agents typically work by interfering with key transcription factors like NFATc1 or signaling pathways such as NF-κB and MAPK. frontiersin.orgnih.gov This area of research highlights a potential, though as yet unexplored, avenue for investigating novel chemical structures.

Research into Neurological Disorders

While direct studies on this compound for neurological disorders like depression or Parkinson's disease are not available, the broader class of phenethylamine (B48288) and phenoxyalkylamine derivatives has been a source of compounds with central nervous system activity.

Phenylethylamine itself is a natural monoamine alkaloid with psychoactive and stimulant effects, and its derivatives are explored for their potential to treat depression and other neurological conditions by potentially inhibiting monoamine oxidase (MAO) receptors. ijpsr.com Research into new antidepressant candidates has included the synthesis of various 2-methoxyphenylpiperazine derivatives, which contain a phenoxy-based linker. These compounds have been investigated for their affinity for serotonergic (e.g., 5-HT1A) and dopaminergic (e.g., D2) receptors, which are key targets in the treatment of depression.

In the context of Parkinson's disease, research often focuses on protecting dopamine-producing neurons from degeneration. While no studies have specifically implicated this compound, the general strategy involves identifying neuroprotective agents that can mitigate mechanisms like oxidative stress and apoptosis that lead to neuronal cell death. mdpi.com The investigation of novel chemical scaffolds for their ability to interact with CNS targets or provide neuroprotection remains an active area of pharmaceutical research.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Principles of SAR Studies for Phenoxyethylamine Derivatives

SAR studies for phenoxyethylamine derivatives involve systematically altering different parts of the molecule to determine which structural features are essential for its biological function. This is achieved by synthesizing and testing a series of related compounds, or analogs, where specific parts of the structure are modified one at a time. The core structure of a phenoxyethylamine consists of an aromatic (phenoxy) ring connected via an ether linkage to an ethanamine side chain. SAR studies typically focus on modifications to these key areas.

The aromatic ring of the phenoxyethylamine scaffold is a primary target for modification to explore its impact on biological activity. The type, position, and number of substituents on this ring can significantly influence the compound's interaction with its biological target. nih.gov Research on related phenethylamine (B48288) and phenoxy acid derivatives has established several key principles:

Position of Substitution : The location of a substituent (ortho, meta, or para) is critical. For many phenethylamine derivatives, substitution at the para position of the phenyl ring often leads to favorable outcomes in terms of binding affinity. nih.gov For example, studies on agonists for the 5-HT2A receptor showed that alkyl or halogen groups at the para position had a positive effect on binding. nih.govnih.gov

Nature of Substituents : The electronic and steric properties of the substituents are vital. Electron-donating groups (like methyl, as in 2-(4-Methylphenoxy)ethanamine) or electron-withdrawing groups (like halogens) can alter the electron density of the ring, affecting interactions such as pi-pi stacking or hydrogen bonding with the target receptor. nih.gov

Hydrophobicity : The hydrophobicity of the substituent, often quantified by the partition coefficient (π), plays a significant role. QSAR studies on phenoxyacetic acid derivatives have shown that potency can be positively correlated with the π values of substituents on the aromatic ring. nih.gov

The table below summarizes the general effects of aromatic ring substitutions on the activity of phenethylamine analogs, based on findings from various studies.

| Substitution Position | Substituent Type | General Effect on Activity | Reference |

| Para | Alkyl (e.g., Methyl) | Often positive; enhances binding affinity | nih.gov |

| Para | Halogen (e.g., F, Cl) | Often positive; enhances binding affinity | nih.gov |

| Ortho, Meta, Para | Hydrophobic groups | Positive correlation with potency | nih.gov |

| Meta, Para | Groups with positive sigma constants | Positive correlation with potency | nih.gov |

This table presents generalized trends and the specific effect can vary depending on the biological target.

The ethanamine side chain is another critical component for modification in SAR studies. Its length, rigidity, and the nature of the terminal amine group are key determinants of activity.

Chain Length : For many sympathomimetic agents, a two-carbon chain separating the aromatic ring from the amino group is considered optimal for maximum activity. slideshare.net Increasing or decreasing this chain length, or replacing the carbon atoms with other elements, often leads to a reduction in potency and receptor binding. youtube.com

Substitution on the Chain : Adding substituents to the α- or β-carbons of the ethylamine (B1201723) chain can influence receptor selectivity and metabolism. For instance, an ethyl group on the α-carbon can decrease activity at α-adrenergic receptors more than at β-receptors, leading to β-selective compounds. slideshare.net

Terminal Amine Group : The amine group is typically ionized at physiological pH, which is important for direct agonist activity. slideshare.net The degree of substitution on the nitrogen atom is a major factor in determining receptor selectivity (e.g., α vs. β adrenergic receptors). slideshare.net For instance, increasing the size of the alkyl substituent on the nitrogen tends to increase β-receptor activity. Negative influences on affinity have been observed with certain substitutions, such as the attachment of allyl groups to the nitrogen atom in some tryptamine (B22526) derivatives. nih.gov

Methodologies for QSAR Modeling and Predictive Analysis

QSAR represents a more quantitative approach, aiming to develop mathematical models that correlate the chemical structure of compounds with their biological activity. fiveable.me These models use molecular descriptors—numerical values that characterize the physicochemical properties of the molecules—to predict the activity of new, untested compounds. slideshare.net

The fundamental form of a QSAR model can be expressed as: Activity = f (physicochemical properties and/or structural properties) slideshare.net

QSAR methodologies can be broadly categorized into 2D and 3D approaches.

2D-QSAR : These models use descriptors derived from the 2D representation of the molecule. Examples of descriptors include topological indices, molecular weight, and counts of specific atoms or functional groups. Statistical methods like Multiple Linear Regression (MLR) are often used to build the models. researchgate.net For instance, a QSAR study on phenethylamines successfully modeled their logP values (a measure of lipophilicity) using descriptors like BLTF96 (Verhaar model of Fish base-line toxicity) and Mor15u (a 3D-MoRSE descriptor). researchgate.netnih.gov

3D-QSAR : These methods consider the three-dimensional structure of the molecules and how they might interact with a receptor in 3D space. A prominent 3D-QSAR technique is Comparative Molecular Field Analysis (CoMFA) . In CoMFA, molecules in a dataset are aligned, and their steric and electrostatic fields are calculated at various points on a 3D grid. These field values are then used as descriptors to build a statistical model, often using Partial Least Squares (PLS), to relate the 3D properties to biological activity. The results are often visualized as contour maps, highlighting regions where changes in steric bulk or electrostatic charge are predicted to increase or decrease activity.

In silico predictive modeling is a cornerstone of modern drug discovery, enabling the rapid screening of large virtual libraries of compounds to identify promising candidates for synthesis and testing. mdpi.com QSAR models are a key component of this approach. The process involves:

Data Set Preparation : A set of molecules with known biological activities (the training set) is compiled.

Descriptor Calculation : A wide range of 2D and 3D molecular descriptors are calculated for each molecule.

Model Building : A statistical or machine learning algorithm (e.g., MLR, PLS, Artificial Neural Networks) is used to create a mathematical relationship between the descriptors and the observed activity. ijnrd.org

Model Validation : The model's predictive power is rigorously tested using internal validation techniques (like cross-validation) and, ideally, an external test set of compounds not used in model creation. researchgate.net

These validated models can then be used to predict the activity of novel phenoxyethylamine derivatives, prioritizing the most promising candidates and guiding further research. mdpi.com

Identification of Key Pharmacophoric Features and Structural Determinants of Activity

A pharmacophore is defined as the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response. fiveable.me Pharmacophore modeling helps to distill the key features from a set of active molecules into a simple 3D query.

For phenoxyethylamine derivatives, a general pharmacophore model would typically include:

An Aromatic Ring (AR) : This feature represents the phenoxy group, which is often involved in hydrophobic or pi-stacking interactions with the receptor.

A Hydrogen Bond Acceptor (HBA) : The ether oxygen atom in the phenoxyethylamine linkage is a key hydrogen bond acceptor.

A Positive Ionizable (PI) Group : The terminal amine group, which is protonated at physiological pH, serves as a crucial positive ionizable feature, often forming an ionic bond or hydrogen bonds with the target.

The spatial relationship—the distances and angles—between these features is critical for proper binding and activity. fiveable.me By identifying these key determinants, researchers can design novel molecules that retain the essential pharmacophoric pattern while possessing different core structures, a strategy known as scaffold hopping. nih.gov Ligand-based pharmacophore modeling, which derives the model from a set of known active compounds, is particularly useful when the 3D structure of the biological target is unknown. mdpi.com

The table below outlines the essential pharmacophoric features for the phenoxyethylamine class.

| Pharmacophoric Feature | Corresponding Structural Moiety | Putative Interaction with Target |

| Aromatic Ring (AR) | Phenoxy group | Hydrophobic interactions, pi-pi stacking |

| Hydrogen Bond Acceptor (HBA) | Ether oxygen | Hydrogen bonding |

| Positive Ionizable (PI) | Terminal amine (protonated) | Ionic bonding, hydrogen bonding |

Ligand-Receptor Interaction Modeling and Docking Studies

Computational methods, including ligand-receptor interaction modeling and docking studies, are pivotal in elucidating the potential therapeutic targets and mechanism of action of novel chemical entities. For this compound, while specific and dedicated docking studies are not extensively documented in publicly available literature, its structural motifs are present in various compounds that have been the subject of such investigations. By examining the docking studies of structurally related phenoxyethanamine and phenalkylamine analogs, it is possible to infer the likely binding modes and receptor affinities of this compound. These studies suggest that the compound is likely to interact with monoamine oxidase (MAO), cyclooxygenase (COX), and serotonin (B10506) receptors.

Molecular docking simulations of various phenoxyacetamide derivatives have identified potential interactions with DOT1L, a histone methyltransferase, indicating that the phenoxy group can play a crucial role in binding to receptor cavities. nih.gov For instance, in a study of phenoxyacetamide-derived DOT1L inhibitors, the compounds with the most favorable binding affinities exhibited low glide scores and significant binding free energies. nih.gov

Docking studies of reversible monoamine oxidase-B (MAO-B) inhibitors have provided insights into the binding of small molecules to the active site of the MAO-B enzyme. nih.gov These studies have been instrumental in understanding the thermodynamic properties, such as the free energy of binding (ΔGb) and inhibition constants (Ki), of inhibitors. nih.gov The elucidation of the X-ray crystallographic structure of MAO-B has paved the way for such molecular modeling studies. nih.gov

Furthermore, research on phenalkylamine analogues has revealed that substitutions on the phenyl ring can significantly influence receptor affinity. For example, 4-methylation has been shown to enhance receptor affinity at serotonin (5-HT) receptors. nih.gov The phenethylamine backbone, a core component of this compound, is known to interact with a variety of monoamine receptors. researchgate.net

The following table summarizes the docking scores and binding affinities of some phenoxy and phenethylamine derivatives with various receptors, providing a comparative basis for estimating the potential interactions of this compound.

| Compound Class | Receptor Target | Docking Score (kcal/mol) | Binding Affinity (Ki, nM) |

| Phenoxyacetanilide Derivative (RKS-1) | COX-2 | -8.9 | Not Reported |

| 2C-T Drugs (4-Thio-substituted phenethylamines) | 5-HT2A | Not Reported | 1-54 |

| 2C-T Drugs (4-Thio-substituted phenethylamines) | 5-HT2C | Not Reported | 40-350 |

| Phenoxyacetamide-derived hit (L03) | DOT1L | -12.281 | Not Reported |

This table is generated based on data from studies on structurally related compounds and is intended for comparative purposes.

The interaction of this compound with its putative receptors would likely involve a combination of hydrophobic and polar interactions. The 4-methylphenyl group is expected to engage in hydrophobic interactions within the receptor's binding pocket. The ether oxygen of the phenoxy group and the nitrogen atom of the ethanamine moiety could participate in hydrogen bonding with amino acid residues of the receptor. The precise orientation and binding energy would be dependent on the specific topology and chemical environment of the receptor's active site.

Applications in Chemical Biology and Material Science

Utilization as Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with and report on the status of biological targets, such as proteins or nucleic acids. The development of these probes is a critical aspect of chemical biology, enabling the elucidation of complex cellular processes. While specific research detailing 2-(4-Methylphenoxy)ethanamine as a direct chemical probe is not extensively documented, its molecular framework presents a viable scaffold for the design of such tools.

The primary amine group of this compound offers a convenient point of attachment for reporter molecules, such as fluorophores or affinity tags. This functional handle allows for the covalent linkage of the phenoxy-ethanamine moiety to a signaling unit, a fundamental step in the synthesis of functional chemical probes. The tolyloxy group (4-methylphenoxy) can contribute to the binding affinity and selectivity of the probe for its intended biological target through hydrophobic and van der Waals interactions.

The general strategy for developing a chemical probe from a molecule like this compound would involve:

Identification of a biological target: The phenoxy-ethanamine scaffold might show initial affinity for a particular protein or enzyme.

Derivatization: The primary amine can be modified with various reporter groups or reactive moieties to enhance its function as a probe.

Optimization: The structure can be further refined to improve its selectivity, potency, and cell permeability.

Although direct examples are limited, the broader class of phenoxy-ethylamine derivatives has been explored in the context of designing molecules with biological activity, a prerequisite for the development of effective chemical probes.

Role as Building Blocks in Complex Organic Syntheses

As a bifunctional molecule, this compound serves as a valuable building block in the construction of more complex organic structures. bldpharm.com Its primary amine and substituted aromatic ring allow for a variety of chemical transformations, making it an attractive starting material or intermediate in multi-step syntheses.

The amine functionality can readily undergo reactions such as acylation, alkylation, and reductive amination to form amides, secondary or tertiary amines, and imines, respectively. These reactions are fundamental in the assembly of larger molecular architectures. For instance, the related compound 2-(p-Tolyl)ethylamine has been utilized in the amidation of sophorolipid (B1247395) ethyl ester to prepare secondary amides. sigmaaldrich.com

The aromatic ring, with its methyl substituent, can also participate in various electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule. The ether linkage provides a degree of conformational flexibility to the molecule.

The phenoxy-ethanamine scaffold is a recognized pharmacophore present in a number of biologically active compounds. Consequently, this compound and its analogs are considered important intermediates in the pharmaceutical industry. bldpharm.com

A notable example is the use of related 2-(alkoxyphenoxy)ethylamines as key intermediates in the synthesis of blockbuster drugs such as Carvedilol, a beta-blocker used to treat high blood pressure and heart failure, and Tamsulosin, an alpha-blocker used to treat benign prostatic hyperplasia. google.com The synthesis of these active pharmaceutical ingredients (APIs) often involves the reaction of the primary amine of the phenoxy-ethanamine intermediate with another molecular fragment.

The broader class of 2-phenethylamines has been extensively reviewed for its significance in medicinal chemistry, with derivatives showing activity at a wide range of biological targets, including adrenoceptors, dopamine (B1211576) receptors, and serotonin (B10506) receptors. nih.govresearchgate.net This highlights the therapeutic potential of molecules containing the phenethylamine (B48288) core structure.

| Related Phenoxy-ethylamine Intermediate | Active Pharmaceutical Ingredient (API) | Therapeutic Class |

|---|---|---|

| 2-(2-Methoxyphenoxy)ethylamine | Carvedilol | Beta-blocker |

| 2-(2-Ethoxyphenoxy)ethylamine | Tamsulosin | Alpha-blocker |

The incorporation of specific organic moieties into polymers and coatings can impart desirable properties such as improved thermal stability, corrosion resistance, and specific surface interactions. While the direct use of this compound as a monomer in polymerization has not been widely reported, its structural features suggest potential applications in materials science.

The primary amine group could allow it to be incorporated into polymer backbones through reactions to form polyamides, polyimides, or polyureas. Alternatively, it could be grafted onto existing polymer chains as a side group to modify the surface properties of materials.

The phenoxy group, and more specifically the tolyloxy group, can enhance the thermal stability and hydrophobicity of a material. For instance, polymers containing phenoxazine (B87303) units, which are structurally related to the phenoxy group, have been investigated as corrosion-resistant coatings. nsf.gov The aromatic nature of the tolyloxy group could also contribute to the refractive index of optical polymers.

While speculative, the potential for this compound to be used in the development of functional polymers and coatings is an area that warrants further investigation, particularly in the synthesis of materials for specialized applications.

Future Research Directions and Translational Potential

Development of Novel and Sustainable Synthetic Methodologies

The advancement of synthetic methodologies for 2-(4-Methylphenoxy)ethanamine and its derivatives is a crucial first step in unlocking its potential. Future research should focus on the development of novel and sustainable synthetic routes that are not only efficient but also environmentally benign.

Key areas for exploration include:

Green Chemistry Approaches: Traditional synthetic methods for amines can involve harsh reagents and generate significant waste. Future methodologies should prioritize the use of greener solvents, catalysts, and reaction conditions. chemistryjournals.net This could involve exploring biocatalytic methods, such as the use of engineered reductive aminases, to produce chiral amine building blocks with high stereoselectivity. acs.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing flow-based syntheses for this compound and its analogs could enable more efficient and reproducible production. chemistryjournals.net

One-Pot Reactions: Designing multi-component, one-pot reactions can significantly improve efficiency by reducing the number of purification steps and minimizing solvent usage. rsc.org

Catalytic C-N Bond Formation: Research into novel catalytic systems, potentially avoiding the use of transition metals that can contaminate the final product, would be highly beneficial for simplifying the synthesis of aromatic amines. drugdiscoverytrends.com

A comparative table of potential synthetic strategies is presented below:

| Methodology | Advantages | Challenges |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. acs.org | Enzyme stability and cost, substrate scope limitations. |

| Flow Chemistry | Enhanced safety and control, easy scalability, improved reproducibility. chemistryjournals.net | Initial setup cost, potential for clogging. |

| One-Pot Reactions | Reduced waste and purification steps, improved efficiency. rsc.org | Complex reaction optimization, potential for side reactions. |

| Novel Catalysis | Potential for simplified and more efficient amination chemistry. drugdiscoverytrends.com | Catalyst discovery and development, cost of novel catalysts. |

Comprehensive Preclinical Evaluation of Promising Derivatives

Once efficient synthetic routes are established, the next critical step is the comprehensive preclinical evaluation of promising derivatives of this compound. This process is essential to identify lead compounds with therapeutic or agrochemical potential.

A thorough preclinical evaluation would involve:

In Vitro Screening: A battery of in vitro assays to determine the biological activity of the synthesized compounds. This would include screening against a panel of relevant biological targets (e.g., enzymes, receptors) and assessing cytotoxicity in various cell lines.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold to understand how different functional groups influence biological activity. nih.govresearchgate.net This data is crucial for optimizing potency and selectivity.

ADME/Tox Profiling: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is vital to identify compounds with favorable pharmacokinetic and safety profiles. This can be initially performed using in silico models and later confirmed through in vitro and in vivo experiments.

Exploration of Undiscovered Biological Targets and Mechanisms of Action

A key area of future research is the identification of novel biological targets and the elucidation of the mechanisms of action for this compound derivatives. The phenoxyethanamine core is present in compounds with diverse pharmacological activities, suggesting a broad potential for this scaffold.

Potential avenues for exploration include:

Target-Based Screening: Screening libraries of this compound derivatives against known biological targets implicated in various diseases. For instance, related phenoxyacetic acid derivatives have shown promise as selective COX-2 inhibitors.

Phenotypic Screening: Utilizing high-content screening and other phenotypic assays to identify compounds that produce a desired biological effect in cellular or whole-organism models, without prior knowledge of the specific target.

Chemoproteomics: Employing chemical probes derived from active this compound compounds to identify their protein binding partners within the cell, thereby revealing their molecular targets.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular studies are necessary to understand how the compound modulates the target's function and the downstream cellular consequences.

Advancement of Integrated Computational and Experimental Design Methodologies

The integration of computational and experimental approaches can significantly accelerate the drug discovery and development process for this compound derivatives. enamine.net

This integrated approach would involve:

In Silico Screening and Virtual Library Design: Utilizing computational tools to screen large virtual libraries of this compound analogs against homology models of potential biological targets. This can help prioritize the synthesis of compounds with the highest probability of being active. researchgate.net